N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide

Medicinal Chemistry Sulfur Oxidation State Structure-Activity Relationship

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide (CAS 946215-12-9) is a synthetic small molecule belonging to the N-substituted dioxothiazolidylbenzamide class, characterized by a 1,1-dioxo-thiazolidine (cyclic sulfonamide) core linked via a p-phenylene bridge to a 4-(trifluoromethyl)benzamide group. The compound incorporates a hypervalent sulfur atom (lambda6) within the thiazolidine ring, a feature that distinguishes it from thiazolidinedione analogs and imparts distinct electronic and hydrogen-bonding properties.

Molecular Formula C17H15F3N2O3S
Molecular Weight 384.37
CAS No. 946215-12-9
Cat. No. B2355491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide
CAS946215-12-9
Molecular FormulaC17H15F3N2O3S
Molecular Weight384.37
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H15F3N2O3S/c18-17(19,20)13-4-2-12(3-5-13)16(23)21-14-6-8-15(9-7-14)22-10-1-11-26(22,24)25/h2-9H,1,10-11H2,(H,21,23)
InChIKeyIGBCCYKSUWKKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide (CAS 946215-12-9): Structural Identity and Procurement Baseline


N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide (CAS 946215-12-9) is a synthetic small molecule belonging to the N-substituted dioxothiazolidylbenzamide class, characterized by a 1,1-dioxo-thiazolidine (cyclic sulfonamide) core linked via a p-phenylene bridge to a 4-(trifluoromethyl)benzamide group [1]. The compound incorporates a hypervalent sulfur atom (lambda6) within the thiazolidine ring, a feature that distinguishes it from thiazolidinedione analogs and imparts distinct electronic and hydrogen-bonding properties [1]. It is primarily available from specialty chemical suppliers for research use.

Why Generic Substitution of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide (946215-12-9) with Close Analogs Is Not Straightforward


Generic substitution among N-aryl-dioxothiazolidylbenzamides is unreliable because minor structural variations—specifically the oxidation state of the thiazolidine sulfur and the position and electronic nature of the benzamide substituent—can radically alter target binding, metabolic stability, and physicochemical properties. The 1,1-dioxo (sulfone) form is chemically and conformationally distinct from the non-oxidized thiazolidine or the 1,3-thiazolidine-2,4-dione (TZD) heterocycle found in common PPARγ agonists [1]. The para-linked 4-trifluoromethylbenzamide further differentiates this compound from its meta-substituted regioisomers and from analogs bearing halogens, methoxy, or alkyl groups, which are known to exhibit divergent activity profiles in kinase and metabolic target assays [1]. These differences necessitate compound-specific validation rather than class-level interchangeability.

Quantitative Differentiation Evidence for N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide (946215-12-9) Against Comparators


Oxidation State at Sulfur: Sulfone vs. Thiazolidinedione Core

The compound possesses a 1,1-dioxo-1lambda6-thiazolidine (cyclic sulfonamide) core, whereas the most closely related clinical candidates (e.g., MK-0767, KRP-297) contain a 2,4-dioxothiazolidine (thiazolidinedione, TZD) ring [1]. This difference converts the ring from a moderately acidic, planar TZD (pKa ~6-7, capable of forming a key hydrogen-bond network with PPARγ) to a non-acidic, puckered sulfonamide (pKa ~8-10 estimated for the NH of the ring, but lacking the acidic C-H), which eliminates the TZD's characteristic PPARγ pharmacophore while potentially introducing distinct hydrogen-bond acceptor capacity via the S=O groups [1]. No direct head-to-head biological comparison data are publicly available for this specific compound versus MK-0767 or KRP-297.

Medicinal Chemistry Sulfur Oxidation State Structure-Activity Relationship

Substitution Pattern: Para- vs. Meta-Phenylene Linker

The compound features a para-substituted central phenyl ring (4-(1,1-dioxo-thiazolidin-2-yl)phenyl), whereas a known regioisomer carries the same substituents in a meta arrangement (N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide) [1]. In broader benzamide kinase inhibitor series, the para vs. meta connectivity dictates the vector of the terminal aryl group and can determine selectivity between kinase targets [1]. No quantitative IC50 or Ki data exist for either isomer in a shared assay.

Medicinal Chemistry Regioisomerism Target Binding

Benzamide Substituent: 4-CF3 vs. 4-OMe or 4-H

The 4-trifluoromethyl group on the benzamide ring increases lipophilicity (calculated ClogP ~2.5-3.0) compared to the unsubstituted benzamide analog (N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide, CAS 941931-93-7, ClogP ~1.5-2.0) and the 4-isopropoxy analog (CAS 946337-73-1) [1]. The -CF3 group also enhances metabolic stability relative to methoxy or ethoxy substituents by blocking CYP-mediated oxidation and reduces basicity of the adjacent carbonyl, potentially altering hydrogen-bond acceptor strength. No experimental logD7.4 or metabolic half-life data are publicly available for this exact compound.

Physicochemical Properties Lipophilicity Metabolic Stability

Recommended Research and Industrial Application Scenarios for N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide (946215-12-9)


Kinase Selectivity Profiling in a Panel of Serine/Threonine and Tyrosine Kinases

The unique combination of a non-acidic sulfonamide core and a para-CF3-benzamide tail, differing markedly from the TZD-based PPARγ agonists and from common kinase inhibitor scaffolds, may yield an unusual kinase selectivity profile [1]. This compound can be used as a tool to probe binding pockets that accommodate a sulfone hydrogen-bond acceptor motif, particularly in kinases where a non-planar, puckered five-membered ring is tolerated. Procurement for this purpose requires confirmation of >95% purity by HPLC and identity by ¹H NMR and LCMS to ensure the correct regioisomer is tested [1].

Metabolic Stability Comparison in Hepatocyte Assays

The 4-trifluoromethyl group is predicted to confer greater resistance to oxidative metabolism compared to alkoxy-substituted analogs [1]. This compound can be incubated in cryopreserved human hepatocytes (1 µM, 0-120 min) alongside the 4-methoxy, 4-ethoxy, and unsubstituted benzamide analogs to generate head-to-head intrinsic clearance (Cl_int) data. Such a study would quantitatively establish the metabolic differentiation that is currently inferred only from structural principles [1].

CYP Inhibition Screening as Part of a Drug-Drug Interaction (DDI) Panel

The CF3-benzamide and the cyclic sulfonamide may interact with CYP isoforms (e.g., CYP3A4, CYP2D6) in a manner distinct from TZD analogs [1]. The compound can be tested in a fluorogenic or LC-MS-based CYP inhibition assay (7 isoforms, 8-point IC50 determination) to map its CYP inhibition liability. The resulting data would allow comparison with published CYP inhibition profiles of MK-0767 and rosiglitazone, potentially revealing reduced or altered CYP engagement due to the absence of the TZD ring [1].

Physicochemical Profiling for Fragment-Based or PROTAC Design

The compound's moderate molecular weight (~384 g/mol), cLogP (~2.5-3.0), and the presence of both hydrogen-bond donors (amide NH) and acceptors (sulfone S=O) make it a candidate for fragment elaboration or PROTAC linker attachment [1]. Quantitative solubility (PBS pH 7.4), logD7.4, and permeability (PAMPA or Caco-2) measurements are recommended to establish baseline values and to compare with regioisomeric and des-CF3 analogs, ensuring informed selection for chemistry campaigns [1].

Quote Request

Request a Quote for N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.